molecular formula C16H14ClNO4S B2558544 5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid CAS No. 1384815-48-8

5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid

Cat. No.: B2558544
CAS No.: 1384815-48-8
M. Wt: 351.8
InChI Key: XWJPNIQPSFAZTB-UHFFFAOYSA-N
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Description

5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a chlorophenyl group, and a methylbenzoic acid moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethenesulfonamide Intermediate: This step involves the reaction of 2-chlorophenyl ethene with sulfonamide under specific conditions to form the ethenesulfonamide intermediate.

    Coupling with Methylbenzoic Acid: The intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methylbenzoic acid moiety can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(2-Bromophenyl)ethenesulfonamido]-2-methylbenzoic acid
  • 5-[2-(2-Fluorophenyl)ethenesulfonamido]-2-methylbenzoic acid
  • 5-[2-(2-Iodophenyl)ethenesulfonamido]-2-methylbenzoic acid

Uniqueness

5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid is unique due to the presence of the chlorophenyl group, which can significantly influence its reactivity and binding properties compared to its bromine, fluorine, or iodine analogs

Biological Activity

5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, including biological assays, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzoic acid derivative, which is known to influence its biological activity. Its molecular formula is C15H14ClN1O3SC_{15}H_{14}ClN_{1}O_{3}S, and it has a molecular weight of approximately 325.79 g/mol. The presence of the chlorophenyl group is significant as chlorinated aromatic compounds often exhibit enhanced biological activities.

Research indicates that compounds with sulfonamide groups can act as inhibitors of various enzymes, particularly those involved in metabolic pathways. The mechanism of action for this compound may involve:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : CDKs are crucial regulators of the cell cycle. Inhibitors targeting CDKs can potentially halt the proliferation of cancer cells .
  • Interference with Protein Interactions : The compound may disrupt protein-protein interactions essential for cellular signaling pathways, particularly those related to cancer progression.

Antitumor Activity

Several studies have investigated the antitumor properties of similar compounds. For instance, sulfonamide derivatives have shown promise in inhibiting tumor growth in various cancer models:

  • Case Study : A derivative with structural similarities demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, suggesting that this compound could have similar effects .

Anti-inflammatory Properties

Compounds with benzoic acid moieties often exhibit anti-inflammatory activity. The potential anti-inflammatory effects of this compound can be assessed through:

  • In vitro assays measuring cytokine release from activated macrophages.
  • Animal models where inflammation is induced, followed by treatment with the compound to evaluate its efficacy in reducing inflammatory markers.

Data Summary

PropertyValue
Molecular FormulaC15H14ClN1O3SC_{15}H_{14}ClN_{1}O_{3}S
Molecular Weight325.79 g/mol
Antitumor ActivitySignificant in xenograft models
Anti-inflammatory ActivityPotentially effective

Research Findings

  • Antitumor Efficacy : In a study published in Oncology Reports, sulfonamide derivatives were shown to inhibit cell proliferation in vitro and reduce tumor size in vivo .
  • Mechanistic Insights : Research published in Drug Metabolism and Disposition highlights the role of similar compounds in modulating metabolic enzymes, which may contribute to their therapeutic effects .
  • Safety Profile : Toxicological assessments indicate that while many sulfonamide derivatives are effective, careful evaluation of their safety profiles is necessary due to potential adverse effects associated with chlorinated compounds.

Properties

IUPAC Name

5-[2-(2-chlorophenyl)ethenylsulfonylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-11-6-7-13(10-14(11)16(19)20)18-23(21,22)9-8-12-4-2-3-5-15(12)17/h2-10,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJPNIQPSFAZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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